molecular formula C8H16O3 B105495 Ethyl 6-hydroxyhexanoate CAS No. 5299-60-5

Ethyl 6-hydroxyhexanoate

Cat. No.: B105495
CAS No.: 5299-60-5
M. Wt: 160.21 g/mol
InChI Key: HYXRUZUPCFVWAH-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxyhexanoate is an organic compound with the molecular formula C8H16O3. It is an ethyl ester of 6-hydroxyhexanoic acid and is known for its applications in various chemical syntheses. This compound is often used as a reagent in organic chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-hydroxyhexanoate can be synthesized through a two-step process involving the hydrolysis of ε-caprolactone. The first step involves the acid-catalyzed transesterification of ε-caprolactone to form this compound . The reaction conditions typically include the use of an acid catalyst and mild heating to facilitate the transesterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of ε-caprolactone and ethyl alcohol, with the reaction being catalyzed by an acid such as sulfuric acid. The reaction mixture is then subjected to distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-hydroxyhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • Ethyl 6-isocyanatohexanoate
  • Methyl 4,4-dimethoxy-3-oxovalerate
  • Methyl 6-bromo-2-naphthoate

Comparison: Ethyl 6-hydroxyhexanoate is unique due to its hydroxyl group, which imparts distinct reactivity compared to similar compounds. For instance, ethyl 6-isocyanatohexanoate lacks the hydroxyl group, making it less reactive in nucleophilic substitution reactions. Methyl 4,4-dimethoxy-3-oxovalerate and methyl 6-bromo-2-naphthoate have different functional groups, leading to varied chemical behaviors .

Properties

IUPAC Name

ethyl 6-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-2-11-8(10)6-4-3-5-7-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXRUZUPCFVWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

606130-29-4
Record name Poly[oxy(1-oxo-1,6-hexanediyl)], α-ethyl-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606130-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60326814
Record name Ethyl 6-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5299-60-5
Record name Ethyl 6-hydroxyhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5299-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of ethyl 6-hydroxyhexanoate in material science?

A1: this compound is a valuable building block in synthesizing polyesters. Research shows that it can be copolymerized with novel monomers like trans-2,5-dihydroxy-3-pentenoic acid methyl ester (DPM) using enzymatic polymerization techniques []. This process yields functional polyesters with molecular weights reaching up to 12,000 g/mol []. These polyesters hold potential for various applications due to their functional groups, allowing for further modifications like grafting [].

Q2: Can this compound be used to create fragrant compounds?

A2: Yes, this compound serves as a precursor to commercially valuable fragrance compounds. One example is its use in the synthesis of ethyl 6-acetoxyhexanoate, also known as Berryflor []. This compound possesses a pleasant raspberry aroma with hints of jasmine and anise, making it suitable for fragrances and flavorings [].

Q3: Are there any alternative synthetic routes for producing this compound?

A3: While commercial sources exist, this compound can be synthesized from readily available starting materials. A common method involves the acid-catalyzed transesterification of ε-caprolactone []. This approach offers a cost-effective alternative to direct purchase, particularly for laboratory-scale syntheses.

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